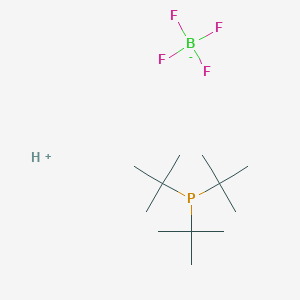
Tris(tert-butyl)phosphonium tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(tert-butyl)phosphonium tetrafluoroborate, also known as tri-tert-butylphosphonium tetrafluoroborate, is an organic compound with the chemical formula C12H28P.BF4. It is a white crystalline solid that is soluble in methylene chloride and chloroform but insoluble in water . This compound is primarily used as a ligand in various catalytic processes, particularly in palladium-catalyzed reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tri-tert-butylphosphonium tetrafluoroborate can be synthesized through the reaction of tri-tert-butylphosphine with tetrafluoroboric acid. The reaction typically involves the following steps :
Preparation of Tri-tert-butylphosphine: Tri-tert-butylphosphine is prepared by reacting tert-butyl chloride with phosphorus tribromide in the presence of magnesium turnings and tetrahydrofuran (THF) under an inert atmosphere.
Formation of Tri-tert-butylphosphonium Tetrafluoroborate: The tri-tert-butylphosphine is then reacted with tetrafluoroboric acid to form tri-tert-butylphosphonium tetrafluoroborate.
Industrial Production Methods
The industrial production of tri-tert-butylphosphonium tetrafluoroborate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Tri-tert-butylphosphonium tetrafluoroborate undergoes various types of reactions, including:
Substitution Reactions: It can participate in substitution reactions where the phosphine ligand is replaced by other ligands.
Coupling Reactions: It is commonly used in Suzuki, Heck, and Stille coupling reactions as a ligand.
Common Reagents and Conditions
Suzuki Coupling: Aryl bromides and chlorides are reacted with boronic acids in the presence of palladium catalysts and tri-tert-butylphosphonium tetrafluoroborate as a ligand.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
Tri-tert-butylphosphonium tetrafluoroborate has a wide range of applications in scientific research:
Biology: It is employed in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of complex organic molecules.
Industry: It is used in the production of fine chemicals and materials.
Wirkmechanismus
The mechanism by which tri-tert-butylphosphonium tetrafluoroborate exerts its effects is primarily through its role as a ligand in catalytic processes. It coordinates with metal centers, such as palladium, to form active catalytic species that facilitate various chemical transformations . The molecular targets and pathways involved depend on the specific catalytic reaction being performed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tri-tert-butylphosphine: A similar compound that lacks the tetrafluoroborate anion.
Tri-o-tolylphosphine: Another phosphine ligand used in catalytic processes.
Tricyclohexylphosphine: A bulky phosphine ligand used in similar applications.
Uniqueness
Tri-tert-butylphosphonium tetrafluoroborate is unique due to its combination of the bulky tri-tert-butylphosphine ligand and the tetrafluoroborate anion, which provides stability and enhances its reactivity in catalytic processes .
Eigenschaften
Molekularformel |
C12H28BF4P |
|---|---|
Molekulargewicht |
290.13 g/mol |
IUPAC-Name |
hydron;tritert-butylphosphane;tetrafluoroborate |
InChI |
InChI=1S/C12H27P.BF4/c1-10(2,3)13(11(4,5)6)12(7,8)9;2-1(3,4)5/h1-9H3;/q;-1/p+1 |
InChI-Schlüssel |
YTJUCJAUJCXFTN-UHFFFAOYSA-O |
Kanonische SMILES |
[H+].[B-](F)(F)(F)F.CC(C)(C)P(C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















